![molecular formula C10H6ClNOS B12575333 4-(1,3-Thiazol-2-YL)benzoyl chloride CAS No. 257876-09-8](/img/structure/B12575333.png)
4-(1,3-Thiazol-2-YL)benzoyl chloride
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Overview
Description
4-(1,3-Thiazol-2-YL)benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 4-(1,3-thiazol-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Thiazol-2-YL)benzoic acid+Thionyl chloride→4-(1,3-Thiazol-2-YL)benzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Thiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Thiazol-2-YL)benzoyl chloride exhibits promising pharmacological properties that have been extensively studied for potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial efficacy against various pathogens. For instance, compounds derived from benzoyl chloride have shown potent activity against Candida albicans and other bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong effectiveness .
- Anticancer Properties : Studies have highlighted its potential in cancer treatment. The compound's derivatives have been shown to enhance the cytotoxic effects of standard chemotherapeutics like doxorubicin against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .
- Anti-inflammatory Effects : Certain thiazole derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The structural characteristics of these compounds allow for specific interactions with biological targets involved in inflammation pathways .
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Organic Semiconductors : The compound is explored for its role in organic electronics, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are attributed to the thiazole moiety, which can enhance charge transport in organic materials .
- Polymer Chemistry : It serves as a building block in the synthesis of various polymeric materials. The incorporation of thiazole units into polymers can improve thermal stability and mechanical properties, making them suitable for high-performance applications .
Biological Studies
The compound is also significant in biological research:
- Biochemical Probes : this compound is investigated for its interactions with biological macromolecules. These studies help elucidate the mechanisms of action and potential pathways through which these compounds exert their effects on living systems .
- Urease Inhibition Studies : Recent research has focused on the synthesis of bi-heterocyclic compounds derived from this thiazole derivative, demonstrating potent urease inhibition. Such compounds could have implications in treating infections caused by urease-producing bacteria .
Case Studies
Several case studies illustrate the practical applications of 4-(1,3-thiazol-2-y)benzoyl chloride:
- Antimicrobial Efficacy : A study demonstrated that a derivative effectively reduced bacterial load in infected animal models when administered orally. This highlights its potential as a therapeutic agent against infections.
- Cancer Treatment Synergy : Another investigation focused on the compound's synergistic effects with standard chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a viable approach to overcoming drug resistance .
- Urease Inhibition : A recent study synthesized novel bi-amides derived from 4-(1,3-thiazol-2-y)benzoyl chloride and evaluated their urease inhibitory activity. The most promising compound exhibited an IC50 value significantly lower than that of standard thiourea, indicating strong potential for therapeutic applications .
Data Summary
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-YL)benzoyl chloride is primarily related to its reactivity towards nucleophiles. The benzoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives. In biological systems, this reactivity can be harnessed to modify proteins, enzymes, or other biomolecules, potentially altering their function or activity.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler analogue without the thiazole ring, used in similar nucleophilic substitution reactions.
4-(1,3-Thiazol-2-YL)benzoic Acid: The precursor to 4-(1,3-Thiazol-2-YL)benzoyl chloride, lacking the reactive chloride group.
Thiazole Derivatives: Compounds containing the thiazole ring, used in various applications due to their unique chemical properties.
Uniqueness: this compound is unique due to the combination of the benzoyl chloride group and the thiazole ring. This combination imparts distinct reactivity and properties, making it valuable in both synthetic and applied chemistry.
Biological Activity
4-(1,3-Thiazol-2-YL)benzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzoyl chloride moiety enhances its reactivity and potential for forming various derivatives that can exhibit improved biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Antibacterial Activity : A series of synthesized thiazole derivatives showed high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .
- Antifungal Activity : Compounds derived from thiazole structures also displayed antifungal activity against strains such as Candida albicans and Aspergillus niger, with significant inhibition zones observed in bioassays .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tubulin polymerization:
- Mechanism of Action : Certain thiazole derivatives have been identified as effective tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cell lines. For example, one study highlighted a compound that induced G2/M phase arrest in SGC-7901 cells through inhibition of tubulin assembly .
- Cell Lines Tested : The antiproliferative effects were evaluated in several human cancer cell lines, with IC50 values reported in the submicromolar range for the most potent compounds. This suggests a promising therapeutic application for thiazole-based compounds in cancer treatment .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing thiazole moieties have shown promising results as AChE inhibitors, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. For instance, specific derivatives exhibited IC50 values as low as 2.7 µM against AChE .
- Monoamine Oxidase (MAO) Inhibition : Some thiazole derivatives also demonstrated significant inhibitory activity against MAO-B enzymes, which play a role in neuroprotection and mood regulation .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Study on Tubulin Inhibitors : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their ability to inhibit tubulin polymerization. The most potent compound induced significant defects in microtubule assembly and was found to bind effectively at the colchicine site on tubulin .
- AChE Inhibitory Studies : Research focusing on coumarin-thiazole hybrids demonstrated that certain compounds could effectively inhibit AChE with promising implications for Alzheimer’s treatment .
Properties
CAS No. |
257876-09-8 |
---|---|
Molecular Formula |
C10H6ClNOS |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)7-1-3-8(4-2-7)10-12-5-6-14-10/h1-6H |
InChI Key |
KYKTXCJYKKOKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(=O)Cl |
Origin of Product |
United States |
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